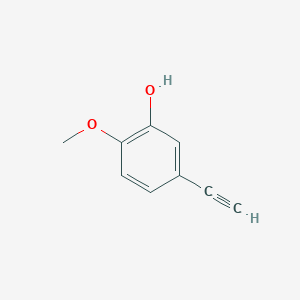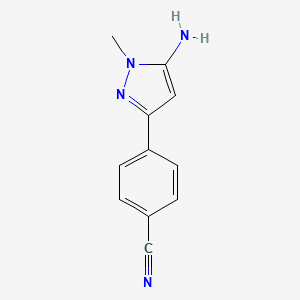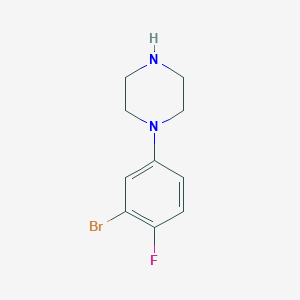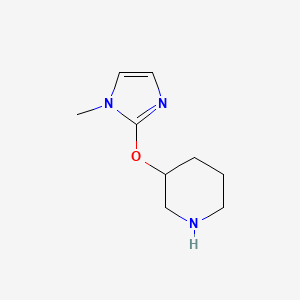
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by the presence of a trifluoromethyl group attached to the phenyl ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine typically involves the reaction of 4-trifluoromethylphenylhydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions, such as the use of microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: A tricyclic pyrazole with potential medicinal applications.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of bioactive small molecules.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C11H10F3N3 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-17-10(15)6-9(16-17)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3 |
Clé InChI |
CECDXTHBZKOANC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









aminehydrochloride](/img/structure/B13602351.png)
aminedihydrochloride](/img/structure/B13602359.png)





